(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide
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Overview
Description
(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions to form the intermediate. This intermediate is then reacted with cyanoacetamide in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and antioxidant properties .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the chromene moiety.
4-methoxyphenyl grafted onto graphene quantum dots: A compound with similar functional groups but different applications in materials science.
Uniqueness
What sets (Z)-2-cyano-2-(2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene)-N-propylacetamide apart is its chromene core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-11-25-23(26)20(14-24)18-13-22(16-6-8-17(27-3)9-7-16)28-21-10-5-15(2)12-19(18)21/h5-10,12-13H,4,11H2,1-3H3,(H,25,26)/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWMBJPRPGTRW-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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